1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one

Physicochemical Properties pKa Determination Reaction Optimization

Select 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 206431-05-2) for your research when substitution pattern precision is critical. The 6-nitro group imparts a distinct electron-withdrawing effect, modulating pKa (~3.3) versus non-nitrated analogs (pKa >5.6), directly impacting reactivity and biological target engagement. Use this regioisomer in comparative SAR studies against the 5-nitro counterpart (CAS 66108-85-8) to probe phosphodiesterase or reverse transcriptase targets. With a vendor-specified purity of ≥98% and recommended storage at 2–8°C in dry, sealed conditions, this building block ensures experimental reproducibility and batch-to-batch consistency for antimicrobial and antitumor agent synthesis.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
CAS No. 206431-05-2
Cat. No. B3115054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
CAS206431-05-2
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
InChIInChI=1S/C8H7N3O3/c1-10-7-4-5(11(13)14)2-3-6(7)9-8(10)12/h2-4H,1H3,(H,9,12)
InChIKeyNVQIIXPCSAEKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 206431-05-2): A Functionalized Benzimidazolone Scaffold for Targeted Research and Synthesis


1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (CAS 206431-05-2) is a heterocyclic compound belonging to the benzimidazolone family, characterized by a bicyclic aromatic framework formed by the fusion of a six-membered benzene ring and a five-membered imidazole ring at positions 4 and 5 . Its structure features a nitro group at the 6-position and a methyl group at the 1-position of the 2-oxo-benzimidazole core . This compound is primarily utilized as a research intermediate and building block in medicinal chemistry and chemical biology, with documented applications in the synthesis of pharmacologically active molecules, including antimicrobial and antitumor agents [1].

Why 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one Cannot Be Replaced by Generic Benzimidazolone Analogs


Within the benzimidazolone chemical space, substitution pattern and electronic properties critically influence reactivity and downstream application success. The 6-nitro group in 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one is a strong electron-withdrawing moiety that significantly modulates the compound's physicochemical profile, including its acid-base behavior, which directly impacts its utility in specific synthetic transformations [1]. Generic substitution with non-nitrated or differently substituted benzimidazolones (e.g., 5-nitro isomers or unsubstituted cores) would alter the electronic landscape, potentially leading to different reaction outcomes, altered biological target engagement, or failure in established synthetic protocols. The limited availability of direct comparative data for this specific compound underscores the necessity for end-users to rely on its unique structural and electronic fingerprint when selecting it for research applications.

Quantitative Differentiation Guide: 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one vs. Closest Analogs


Acid-Base Behavior: Comparative pKa Analysis within the 1-Methylbenzimidazole Series

In a study evaluating the oxidation of seven 1-methylbenzimidazole (MBI) derivatives with pKa values ranging from 1.6 to 6.0, the compound 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one was identified as a 2-oxo-MBI derivative obtained from MBIs with pKa values around 3.3 [1]. While a direct head-to-head pKa comparison with a single defined comparator is not available, this class-level inference indicates that the compound possesses a pKa near 3.3, distinguishing it from other MBIs with higher pKa values (e.g., 5.6 and above) that undergo alternative reaction pathways to form hydroxylated products [1].

Physicochemical Properties pKa Determination Reaction Optimization

Regioisomeric Specificity: 6-Nitro vs. 5-Nitro Substitution and Its Impact on Biological Activity

The position of the nitro group on the benzimidazolone ring is a critical determinant of biological activity. Literature on related 6-nitrobenzimidazole derivatives demonstrates significant phosphodiesterase (PDE) inhibitory activity, with a series of 30 synthesized compounds showing IC50 values ranging from 1.5 ± 0.043 µM to 294.0 ± 16.7 µM [1]. The most potent compound in this series (Compound 30) achieved an IC50 of 1.5 ± 0.043 µM, substantially surpassing the standard EDTA (IC50 = 274 ± 0.007 µM) [1]. While the target compound 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one was not explicitly evaluated in this dataset, the class-level inference is that 6-nitro substitution is associated with PDE inhibitory potential, whereas the 5-nitro regioisomer (CAS 66108-85-8) may exhibit a different activity profile due to altered electronic and steric interactions [2].

Structure-Activity Relationship SAR Drug Discovery

Vendor-Specified Purity and Storage Requirements as Procurement Differentiators

Commercial suppliers specify a purity of 98% for 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one and mandate storage conditions of sealed, dry, and 2-8°C . These specifications are critical for ensuring reproducibility in sensitive research applications. In contrast, generic or uncharacterized benzimidazolone derivatives may lack such defined quality and stability profiles, introducing variability into experimental outcomes. This explicit vendor-defined purity and storage guidance provides a procurement advantage by establishing a known baseline for experimental design.

Quality Control Storage Stability Procurement Specifications

Recommended Research and Procurement Scenarios for 1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Benzimidazolone-Based Bioactive Molecules

Procure this compound as a key intermediate for constructing pharmacologically active molecules, particularly those targeting antimicrobial or antitumor pathways [1]. The presence of the nitro group at the 6-position serves as both a pharmacophore and a synthetic handle for further functionalization, such as reduction to an amine for subsequent coupling reactions [1].

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Utilize this 6-nitro regioisomer in comparative SAR studies against its 5-nitro counterpart (CAS 66108-85-8) to probe the electronic and steric requirements of biological targets like phosphodiesterases or reverse transcriptase enzymes [1]. The defined substitution pattern allows researchers to correlate structural modifications with changes in inhibitory potency, as demonstrated by class-level data for 6-nitrobenzimidazole derivatives (IC50 range: 1.5-294.0 µM) [2].

Physicochemical Profiling and Reaction Optimization

Select this compound for studies where precise control over acid-base equilibrium is required. Based on class-level inference from oxidation studies, its pKa (~3.3) differs significantly from other 1-methylbenzimidazole derivatives (pKa >5.6) [3]. This property informs its use in pH-sensitive chemical transformations or biological assays where protonation state influences activity.

Reproducible Laboratory Research Requiring Defined Quality Standards

Procure this compound for projects where experimental reproducibility is paramount. The vendor-specified 98% purity and recommended storage at 2-8°C in dry, sealed conditions provide a defined quality baseline, reducing the risk of degradation and batch variability compared to uncharacterized generic analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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